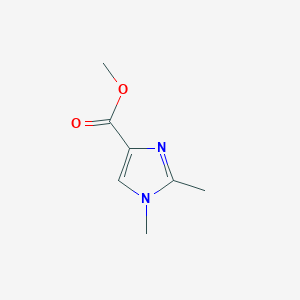
Potassium quinoline-2-sulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium quinoline-2-sulfonothioate is an organosulfur compound that features a quinoline ring substituted with a sulfonothioate group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium quinoline-2-sulfonothioate typically involves the sulfonation of quinoline followed by the introduction of a thioate group. One common method includes:
Sulfonation of Quinoline: Quinoline is treated with sulfur trioxide or chlorosulfonic acid to introduce a sulfonic acid group at the 2-position.
Formation of Sulfonothioate: The sulfonic acid derivative is then reacted with a thiol, such as potassium thiolate, under basic conditions to form the sulfonothioate group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Potassium quinoline-2-sulfonothioate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique reactivity makes it valuable for creating complex molecular architectures.
Biology and Medicine: In medicinal chemistry, derivatives of quinoline-2-sulfonothioate have been explored for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, underpins its therapeutic potential.
Industry: In industrial applications, this compound is used as a corrosion inhibitor and in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which potassium quinoline-2-sulfonothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Quinoline-2-sulfonic acid: Lacks the thioate group, making it less reactive in certain chemical reactions.
Potassium quinoline-2-sulfonate: Similar structure but without the sulfur atom in the thioate group, affecting its reactivity and applications.
Quinoline-2-thiol: Contains a thiol group instead of a sulfonothioate, leading to different chemical properties and reactivity.
Uniqueness: Potassium quinoline-2-sulfonothioate is unique due to the presence of both a sulfonic acid and a thioate group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.
Propriétés
Formule moléculaire |
C9H6KNO2S2 |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
potassium;oxido-oxo-quinolin-2-yl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C9H7NO2S2.K/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
NKUUMYRIJJYGAC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=S)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)







![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)



